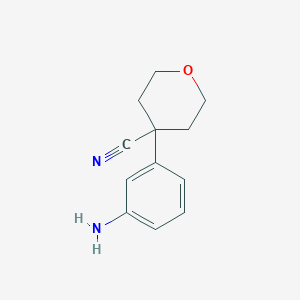
4-(3-Aminophenyl)oxane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminophenyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes an oxane ring substituted with an aminophenyl group and a carbonitrile group. It is primarily used in research and development due to its versatile properties.
Méthodes De Préparation
The synthesis of 4-(3-Aminophenyl)oxane-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the reduction of 4-(4-nitrophenyl)-morpholine-3-one using anhydrous ammonium formate as the reducing agent in the presence of a palladium-carbon catalyst . This method is advantageous due to its mild reaction conditions and high product purity, making it suitable for industrial production.
Analyse Des Réactions Chimiques
4-(3-Aminophenyl)oxane-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, boron reagents, and anhydrous ammonium formate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-(4-nitrophenyl)-morpholine-3-one results in the formation of this compound .
Applications De Recherche Scientifique
4-(3-Aminophenyl)oxane-4-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes . In medicine, it is investigated for its potential therapeutic properties, including its interactions with enzymes and receptors. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 4-(3-Aminophenyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied, revealing various active regions of charge distribution . The compound’s effects are mediated by its ability to form hydrogen bonds and interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-(3-Aminophenyl)oxane-4-carbonitrile can be compared with similar compounds such as 4-(3-aminophenyl)benzonitrile and 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its oxane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(3-aminophenyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c13-9-12(4-6-15-7-5-12)10-2-1-3-11(14)8-10/h1-3,8H,4-7,14H2 |
Clé InChI |
FBCWDOSUSPZGJF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C#N)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


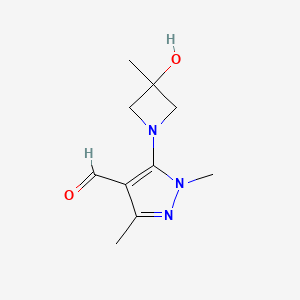

![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)
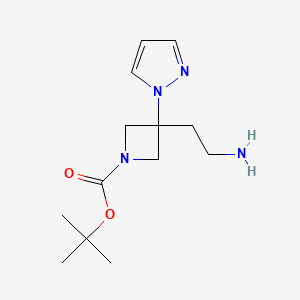

![2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)
![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
![{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
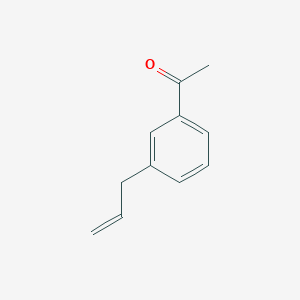
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
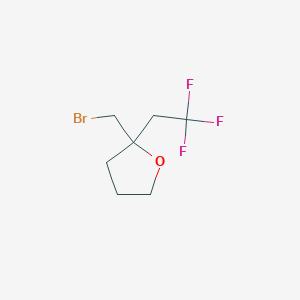
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
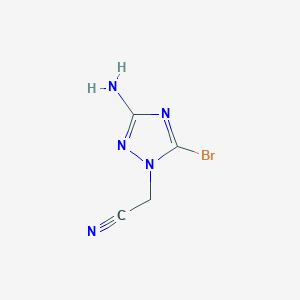
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)
